molecular formula C8H10BrNO B13574378 2-(1-Aminoethyl)-3-bromophenol

2-(1-Aminoethyl)-3-bromophenol

Cat. No.: B13574378
M. Wt: 216.07 g/mol
InChI Key: PFHXRVCVKNKTBY-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-3-bromophenol is an organic compound characterized by the presence of an aminoethyl group attached to a bromophenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-3-bromophenol can be achieved through several methods. One common approach involves the bromination of 2-(1-Aminoethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts. Engineered transaminase polypeptides have been developed to convert 3′-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method is advantageous due to its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-3-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, amides, reduced phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The bromine atom may also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoethyl)-3-bromophenol is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The bromine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and molecular recognition .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(1-aminoethyl)-3-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3

InChI Key

PFHXRVCVKNKTBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)O)N

Origin of Product

United States

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